Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester
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Overview
Description
Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester is a chemical compound with the molecular formula C10H11ClO4 and a molecular weight of 230.64 g/mol . This compound is known for its unique structure, which includes a hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan ring system. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester typically involves the reaction of acetic acid derivatives with hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan. The reaction conditions often require the presence of a chlorinating agent to introduce the chlorine atom into the acetic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the carbonyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester (9CI): This compound is a close analog with similar structural features.
2-Propenoic acid, 2-methyl-, hexahydro-7-methyl-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester lies in its specific ring structure and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO4/c11-3-7(12)14-8-4-1-5-6(2-4)10(13)15-9(5)8/h4-6,8-9H,1-3H2 |
InChI Key |
OEXQELSYHWMKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2OC(=O)CCl)OC3=O |
Origin of Product |
United States |
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